[4-(2-Phenylethyl)octyl]benzene
Description
Properties
CAS No. |
63213-05-8 |
|---|---|
Molecular Formula |
C22H30 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
4-(2-phenylethyl)octylbenzene |
InChI |
InChI=1S/C22H30/c1-2-3-11-21(18-19-22-14-8-5-9-15-22)17-10-16-20-12-6-4-7-13-20/h4-9,12-15,21H,2-3,10-11,16-19H2,1H3 |
InChI Key |
CQAVBFRULYHUTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC1=CC=CC=C1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations of 4 2 Phenylethyl Octyl Benzene
Retrosynthetic Analysis and Strategic Design for the Construction of [4-(2-Phenylethyl)octyl]benzene
Retrosynthetic analysis is a technique used to design a synthesis by working backward from the target molecule to simpler, commercially available starting materials. journalspress.com This process involves breaking down the target molecule at key connection points, known as disconnections, which correspond to reliable forward chemical reactions. amazonaws.com
For the target molecule this compound, two primary C-C bond disconnections on the aromatic ring are logical starting points for analysis.
Disconnection A: Bond between the octyl group and the benzene (B151609) ring. This disconnection leads to octylbenzene (B124392) and a phenylethyl electrophile (or its equivalent). This strategy would involve the alkylation of octylbenzene. Since the octyl group is an ortho, para-director, this approach could yield the desired 1,4-isomer. However, steric hindrance from the octyl group would favor the para-product over the ortho-product.
Disconnection B: Bond between the phenylethyl group and the benzene ring. This approach suggests starting with phenylethylbenzene and an octyl electrophile. Similar to the first strategy, the phenylethyl group is also an ortho, para-director, making the desired 1,4-substitution feasible.
Disconnection C: Bond between the benzene ring and both alkyl substituents. A more complex approach involves a double alkylation of a benzene ring. However, controlling the regiochemistry to exclusively form the 1,4-isomer would be exceptionally challenging and likely result in a mixture of ortho, meta, and para isomers, along with polyalkylated products. saskoer.ca
Considering these options, Disconnections A and B represent the most viable strategies. The choice between them depends on the availability of starting materials and the efficiency of the chosen alkylation method. For instance, a Friedel-Crafts acylation followed by reduction offers a reliable route to avoid carbocation rearrangements that can occur with long-chain alkyl halides. libretexts.orgorganic-chemistry.org Therefore, a practical retrosynthetic pathway could start with the Friedel-Crafts acylation of benzene with octanoyl chloride to form octanophenone, which is then reduced to octylbenzene. Subsequently, a second Friedel-Crafts reaction could introduce the phenylethyl group. The order of introducing the groups is critical for directing the substitution to the desired para position. libretexts.orglibretexts.org
Several methods exist for forging carbon-carbon bonds with aromatic rings. The selection of an appropriate strategy is crucial for synthesizing 1,4-disubstituted benzenes with high selectivity.
| Alkylation Strategy | Description | Advantages | Disadvantages |
| Friedel-Crafts Alkylation | Employs an alkyl halide or alkene and a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) to directly alkylate an aromatic ring. mt.com | Single-step reaction. | Prone to carbocation rearrangements, polyalkylation, and often has limited regioselectivity. saskoer.caorganic-chemistry.org Primary alkyl halides are less reactive. numberanalytics.com |
| Friedel-Crafts Acylation followed by Reduction | A two-step process involving the acylation of the aromatic ring with an acyl halide or anhydride, followed by reduction of the resulting ketone (e.g., via Clemmensen or Wolff-Kishner reduction) to an alkyl group. libretexts.org | Prevents carbocation rearrangements. The acyl group is a deactivating meta-director, which prevents polyacylation. The subsequent reduction creates an activating ortho, para-directing alkyl group for further substitutions. libretexts.org | Requires an additional reduction step. The initial acylation deactivates the ring, which can hinder subsequent reactions if not planned correctly. libretexts.org |
| Suzuki Coupling | A cross-coupling reaction using a boronic acid and an organohalide with a palladium catalyst. | High functional group tolerance and excellent regioselectivity. | Requires pre-functionalized starting materials (e.g., a boronic acid and a halide), adding steps to the overall synthesis. |
| Grignard Reaction | Involves the reaction of a Grignard reagent (organomagnesium halide) with a suitable electrophile. | Strong nucleophiles capable of forming C-C bonds. | Requires strict anhydrous conditions and has limited functional group compatibility. |
For synthesizing this compound, the Friedel-Crafts acylation/reduction sequence is often superior to direct alkylation due to the prevention of carbocation rearrangement of the octyl group and better control over polyalkylation.
Regiospecific and Stereoselective Synthetic Pathways to this compound
Achieving high regiospecificity for the para-isomer is the primary goal in the synthesis of this compound.
Assuming the synthesis proceeds via an octylbenzene intermediate, the next step is the introduction of the phenylethyl group. Direct alkylation with 2-phenylethyl halide is possible, but acylation offers a more controlled alternative. The reaction would involve acylating octylbenzene with phenylacetyl chloride to form 4-octylphenyl-phenylethanone, followed by reduction. The existing octyl group on the ring is an ortho, para-director. Due to the steric bulk of the octyl group, the incoming electrophile will preferentially add to the less hindered para position.
The choice of catalyst is critical in Friedel-Crafts reactions to maximize yield and regioselectivity. numberanalytics.com Traditional Lewis acids like aluminum chloride (AlCl₃) are highly active but can lead to side products. nih.gov Modern solid acid catalysts, such as zeolites and clays, offer advantages in terms of reusability and improved selectivity. scielo.brnih.gov
Below is a hypothetical data table illustrating catalyst screening for the acylation of octylbenzene with phenylacetyl chloride.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield of para-isomer (%) | para/ortho Ratio |
| AlCl₃ | 120 | Dichloromethane | 0-25 | 75 | 15:1 |
| FeCl₃ | 10 | 1,2-Dichloroethane | 80 | 68 | 20:1 |
| Bi(OTf)₃ | 1 | Nitromethane | 60 | 85 | 30:1 |
| Zeolite H-BEA | 20 (wt%) | Toluene (B28343) | 110 | 92 | >50:1 |
| Montmorillonite K-10 | 25 (wt%) | None (neat) | 100 | 88 | >40:1 |
This table is illustrative and based on general principles of Friedel-Crafts catalysis.
As the table suggests, solid acid catalysts like zeolites can offer superior para-selectivity due to shape-selective catalysis within their porous structures. researchgate.netgoogle.com Bismuth triflate (Bi(OTf)₃) is shown as a highly efficient catalyst that can be used in smaller quantities. nih.gov
The Friedel-Crafts reaction proceeds via an electrophilic aromatic substitution mechanism. mt.com
Generation of the Electrophile: The Lewis acid catalyst interacts with the acyl halide (e.g., phenylacetyl chloride) to form a highly reactive acylium ion. This species is the active electrophile.
Ph-CH₂-CO-Cl + AlCl₃ → [Ph-CH₂-C≡O]⁺ + [AlCl₄]⁻
Electrophilic Attack: The electron-rich aromatic ring of octylbenzene attacks the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The attack occurs preferentially at the ortho and para positions because the octyl group is an electron-donating group that stabilizes the positive charge at these positions through hyperconjugation and induction.
Deprotonation: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring. This final step yields the ketone product and regenerates the Lewis acid catalyst (or forms HCl and AlCl₃). mt.com
The preference for para substitution is primarily due to the steric hindrance imposed by the bulky octyl group, which impedes the approach of the electrophile to the ortho positions. This steric effect, combined with the electronic directing effect of the alkyl group, allows for a highly regiospecific synthesis of the desired 1,4-disubstituted product.
Development of Cross-Coupling Reactions for Octyl Chain Elaboration
The core challenge in synthesizing this compound lies in the efficient formation of a C(sp³)–C(sp²) bond between the ethyl chain and the substituted benzene ring. Modern palladium- and nickel-catalyzed cross-coupling reactions provide powerful tools for this transformation.
The construction of the target molecule can be envisioned via the coupling of a phenylethyl-metal reagent with a halo-octylbenzene, or an octyl-metal reagent with a halo-phenylethylbenzene. Among the most powerful methods for such transformations are the Suzuki, Stille, and Negishi reactions.
Suzuki Coupling: This reaction would typically involve the coupling of a phenylethylboronic acid or its ester derivative with 1-bromo-4-octylbenzene (B1266205). While Suzuki couplings are renowned for their functional group tolerance and the relatively low toxicity of boron reagents, the preparation and use of C(sp³)-hybridized organoboranes like phenylethylboronic acid can sometimes be challenging compared to their C(sp²) counterparts.
Stille Coupling: The Stille reaction could employ a phenylethyltrialkylstannane reagent and couple it with 1-bromo-4-octylbenzene. Organotin reagents are often stable and highly reactive. wikipedia.orgorganic-chemistry.orglibretexts.org However, a significant drawback is the high toxicity of organostannane compounds and the difficulty in removing tin-containing byproducts from the reaction mixture, which has limited their widespread application in many contexts. organic-chemistry.orgyoutube.com
Negishi Coupling: The Negishi coupling presents a highly effective strategy, involving the reaction of a phenylethylzinc halide with 1-bromo-4-octylbenzene. Organozinc reagents exhibit high reactivity and functional group tolerance. numberanalytics.com The C(sp³)–C(sp²) Negishi coupling is particularly well-suited for this synthesis due to the reliable preparation of secondary alkylzinc reagents and their successful application in coupling with aryl halides. nih.govacs.org This approach is often favored for its high yields and the relatively benign nature of the zinc byproducts.
Given its high reactivity and reliability for forming C(sp³)–C(sp²) bonds, the Negishi coupling is a prime candidate for the efficient synthesis of this compound. A plausible reaction would be the coupling of (2-phenylethyl)zinc chloride with 1-bromo-4-octylbenzene catalyzed by a palladium complex.
The success of C(sp³)–C(sp²) cross-coupling reactions is highly dependent on the choice of ligand and solvent. These factors are crucial for promoting the desired reaction pathway while suppressing common side reactions, most notably β-hydride elimination from the alkyl-palladium intermediate. researchgate.net
Ligand Design: For the Negishi coupling of a secondary alkyl group like a phenylethyl moiety, bulky and electron-rich phosphine (B1218219) ligands are essential. nih.govacs.org These ligands stabilize the palladium center, promote the rate-limiting reductive elimination step, and sterically hinder the formation of the planar geometry required for β-hydride elimination. Ligands such as SPhos, RuPhos, XPhos, and the newly developed CPhos have shown excellent performance in similar couplings of secondary alkylzinc reagents. nih.govacs.org The use of N-heterocyclic carbene (NHC) ligands with bulky substituents has also proven effective for coupling unactivated alkyl bromides. nih.gov
Solvent Effects: The choice of solvent influences the solubility of reagents and the stability of catalytic intermediates. numberanalytics.com Polar aprotic solvents like tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are commonly used for Negishi couplings. numberanalytics.comnih.gov In some cases, using a non-polar co-solvent like toluene can improve yields and selectivity, particularly with electron-deficient aryl halides. nih.gov The solvent can modulate catalyst activity and, in some cases, a mixture of solvents provides the optimal medium for the reaction.
Below is a hypothetical data table illustrating the potential impact of ligand and solvent choice on the yield of this compound via a Negishi coupling.
Table 1: Hypothetical Ligand and Solvent Effects on Negishi Coupling Yield
| Entry | Ligand | Solvent | Temperature (°C) | Yield (%) | Side Product (Alkene, %) |
|---|---|---|---|---|---|
| 1 | PPh₃ | THF | 65 | 35 | 50 |
| 2 | XPhos | THF | RT | 88 | <5 |
| 3 | CPhos | THF | RT | 92 | <2 |
| 4 | CPhos | Toluene | RT | 75 | <3 |
| 5 | CPhos | THF/Toluene (4:1) | RT | 94 | <2 |
Multi-Step Convergent and Linear Synthesis Strategies for this compound
The assembly of this compound can be approached through either a linear or a convergent synthesis. acs.org
Figure 1: Comparison of Linear and Convergent Synthetic Strategies A simplified schematic comparing the two approaches.
Optimizing each step is critical for maximizing yield and purity.
Preparation of 1-Bromo-4-octylbenzene (Fragment A): This can be achieved via Friedel-Crafts acylation of bromobenzene (B47551) with octanoyl chloride, followed by reduction of the resulting ketone. Optimization would involve selecting the appropriate Lewis acid catalyst (e.g., AlCl₃) and solvent for the acylation, and choosing a reduction method (e.g., triethylsilane/TFA or catalytic hydrogenation) that is efficient and avoids side reactions.
Preparation of (2-Phenylethyl)zinc Chloride (Fragment B): This organozinc reagent can be prepared from 2-phenylethyl bromide. The bromide is first converted to a Grignard reagent, which is then transmetalated with zinc chloride. Alternatively, direct insertion of activated zinc (Rieke zinc) into the carbon-bromine bond can be employed. Optimization involves controlling the temperature during Grignard formation to prevent side reactions and ensuring the complete transmetalation to the organozinc species. numberanalytics.comamazonaws.com
Final Negishi Coupling: Key parameters to optimize include catalyst loading, temperature, and reaction time. numberanalytics.com Typically, palladium catalyst loading can be between 1-5 mol%. nih.gov While many Negishi couplings proceed efficiently at room temperature, gentle heating may sometimes be required.
Table 2: Hypothetical Optimization of the Final Negishi Coupling Step
| Entry | Pd(OAc)₂ (mol%) | CPhos (mol%) | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 5 | 10 | RT | 12 | 85 |
| 2 | 2 | 4 | RT | 12 | 92 |
| 3 | 1 | 2 | RT | 12 | 94 |
| 4 | 1 | 2 | 50°C | 4 | 93 |
| 5 | 0.5 | 1 | RT | 24 | 89 |
Given the nonpolar, hydrocarbon nature of the intermediates and the final product, standard purification techniques are applicable.
Flash Column Chromatography: This is the primary method for purifying the intermediates (e.g., 1-bromo-4-octylbenzene) and the final product, this compound. acs.orgorgsyn.org A silica (B1680970) gel stationary phase with nonpolar eluents, such as hexanes or a mixture of hexanes and ethyl acetate, would be effective.
Distillation: If the intermediates are liquids with sufficient thermal stability, vacuum distillation can be a viable method for purification on a larger scale.
Recrystallization: While the final product is likely an oil at room temperature, intermediates might be solids that can be purified by recrystallization from a suitable solvent system.
Characterization: The purity and identity of the final product would be confirmed using techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Mechanistic Elucidation of Key Formation Reactions for this compound
The key bond-forming step in the proposed convergent synthesis is the palladium-catalyzed Negishi cross-coupling. The generally accepted mechanism proceeds through a catalytic cycle involving three main steps:
Transmetalation: The organozinc reagent, (2-phenylethyl)zinc chloride, transfers its phenylethyl group to the palladium center, displacing the bromide ion. This forms a new Pd(II) intermediate, (L)₂Pd(2-phenylethyl)(4-octylphenyl). The exact mechanism of transmetalation can be complex but results in the formation of a diorganopalladium species.
Reductive Elimination: This is the final step where the two organic groups—the phenylethyl and the 4-octylphenyl—are coupled together, forming the desired C(sp³)–C(sp²) bond and the final product, this compound. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
A critical competing pathway in couplings involving alkyl groups with β-hydrogens is β-hydride elimination . In this side reaction, the (L)₂Pd(2-phenylethyl)(4-octylphenyl) intermediate can rearrange to form a palladium-hydride species and styrene. The careful design of bulky ligands, as discussed in section 2.2.2.2, is crucial to accelerate reductive elimination over this undesired pathway. acs.orgresearchgate.net
Kinetic Studies of Rate-Determining Steps in Alkylation and Coupling Reactions
Kinetic studies are fundamental to elucidating reaction mechanisms and optimizing reaction conditions. For the synthesis of this compound, kinetic analysis of both Friedel-Crafts alkylation and Suzuki-Miyaura coupling provides insights into the rate-determining steps of these transformations.
In the context of Friedel-Crafts alkylation , the reaction of benzene with a long-chain olefin, such as 1-octene (B94956), to form the corresponding alkylbenzene is a relevant model system. Kinetic studies on the alkylation of benzene with long-chain olefins over solid acid catalysts have shown that the reaction is often second order. libretexts.org A proposed kinetic model for the formation of 2-phenyloctane (B13413545) from benzene and 1-octene involves the isomerization of the double bond of 1-octene followed by the alkylation of benzene by the octyl carbenium ion on the catalyst surface. researchgate.net The rate of reaction is influenced by factors such as temperature, pressure, and catalyst type. researchgate.net For the phenethylation of benzene, kinetic studies have revealed that the reaction can be first-order with respect to the aromatic compound and the alkyl halide, and second-order with respect to the catalyst. core.ac.ukresearchgate.net
The following table presents representative kinetic data for analogous Friedel-Crafts alkylation reactions.
| Reaction | Catalyst | Order in Aromatic | Order in Alkylating Agent | Order in Catalyst | Rate Constant (k) | Reference |
| Benzene + 1-Octene | Solid Acid | 1 | 1 | - | Varies with temp. and catalyst | nih.gov |
| Benzene + Phenethyl Chloride | AlCl₃·CH₃NO₂ | 1 | 1 | 2 | k₂ = 4.58 x 10⁻³ L·mol⁻¹·min⁻¹ (50°C) | core.ac.ukresearchgate.net |
| Benzene + Ethylene | Aluminum Chloride | - | - | - | k = 2.1 x 10⁻² s⁻¹ (393 K) | researchgate.net |
For the Suzuki-Miyaura cross-coupling reaction, the rate-determining step is generally considered to be the oxidative addition of the palladium(0) catalyst to the aryl halide. libretexts.org However, kinetic studies have shown that for some systems, particularly with alkylboranes, the transmetalation step or the hydrolysis of the palladium(II) halide intermediate can be rate-limiting. nih.gov The rate of Suzuki-Miyaura coupling is also significantly influenced by the choice of ligands, base, and solvent. organic-chemistry.org For instance, the use of bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps. researchgate.net Kinetic studies on the coupling of aryl halides with alkylboronic acids have revealed that the reactions can be zero-order in the borane (B79455) and first-order in the aryl halide, indicating that oxidative addition is the rate-determining step in those cases. nih.gov
Isotopic Labeling Experiments to Probe Reaction Pathways
Isotopic labeling is a powerful tool for tracing the pathways of atoms and functional groups throughout a chemical reaction, providing definitive evidence for proposed mechanisms. In the synthesis of this compound, deuterium (B1214612) (²H or D) labeling can be employed to investigate the mechanism of both Friedel-Crafts alkylation and Suzuki-Miyaura coupling.
In Friedel-Crafts alkylation , a primary mechanistic question is whether the reaction proceeds through a discrete carbocation intermediate, which is prone to rearrangement. The use of deuterium as a tracer can help elucidate these pathways. researchgate.net For example, in the cyclialkylation of deuterated phenylalkyl chlorides, the distribution of deuterium in the product can reveal whether rearrangement precedes cyclization. researchgate.net A key experiment is the measurement of the kinetic isotope effect (KIE), which is the ratio of the rate constant of a reaction with a light isotope (k_L) to that with a heavy isotope (k_H) (KIE = k_L/k_H). wikipedia.org A primary KIE greater than 1 is observed when a bond to the isotope is broken in the rate-determining step. princeton.edu In many electrophilic aromatic substitution reactions, including Friedel-Crafts alkylation, the C-H bond is broken in a fast, post-rate-determining step, resulting in a KIE close to 1. core.ac.ukyoutube.com However, a secondary KIE can still be observed, providing information about changes in hybridization at the labeled position. wikipedia.orgprinceton.edu For instance, a KIE of 1.55 ± 0.04 was determined in a competition experiment between toluene-h8 and toluene-d8 (B116792) in an asymmetric Friedel-Crafts reaction, suggesting that rearomatization is at least partially rate-determining. nih.gov
The table below summarizes typical deuterium isotope effects observed in analogous electrophilic aromatic substitution reactions.
| Reaction Type | Labeled Position | kH/kD | Mechanistic Implication | Reference |
| Friedel-Crafts Phenethylation | Benzene-d₆ | 0.970 | C-H bond cleavage is not the rate-determining step. | core.ac.uk |
| Asymmetric Friedel-Crafts Alkylation | Toluene-d₈ | 1.55 | Rearomatization is partially rate-determining. | nih.gov |
| E2 Elimination (for comparison) | β-carbon | 6.7 | C-H bond cleavage is in the rate-determining step. | libretexts.org |
For the Suzuki-Miyaura coupling , isotopic labeling studies, particularly with deuterium, have been crucial in establishing the stereochemistry of the transmetalation and reductive elimination steps. nih.gov Studies on the coupling of B-alkyl-9-borabicyclo[3.3.1]nonane (B-alkyl-9-BBN) derivatives have shown that the alkyl group transfer from boron to palladium occurs with retention of configuration at the carbon center. nih.gov
Isolation and Characterization of Transient Intermediates in Synthetic Sequences
The direct observation and characterization of transient intermediates provide the most compelling evidence for a proposed reaction mechanism. However, these species are often highly reactive and present in low concentrations, making their isolation and characterization challenging.
In Friedel-Crafts alkylation , the key transient intermediates are carbocations or polarized alkyl halide-Lewis acid complexes. khanacademy.orgyoutube.comyoutube.comyoutube.com The generation of a stable carbocation is more likely with secondary and tertiary alkyl halides. khanacademy.org In the case of synthesizing the octylbenzene moiety using a primary octyl halide, a discrete primary carbocation is unlikely to form due to its instability. Instead, the reaction likely proceeds through an S_N2-like attack of the aromatic ring on the polarized alkyl halide-Lewis acid complex, or via a rapidly rearranging carbocation. youtube.com Spectroscopic techniques such as NMR and UV-Vis have been used to characterize stable carbocations in superacid media. acs.org In zeolite-catalyzed alkylations, the confinement of carbocation intermediates within the zeolite pores can influence their stability and reactivity, and these species have been studied using various spectroscopic methods. acs.org
For the Suzuki-Miyaura coupling pathway, the transient intermediates are organopalladium complexes within the catalytic cycle. These include Pd(0) species, Pd(II) oxidative addition adducts, and Pd(II) transmetalation products. libretexts.org The isolation and characterization of these intermediates can be achieved through careful control of reaction conditions and the use of specialized ligands that stabilize the palladium complexes. acs.orgnih.gov For example, the use of bulky phosphine ligands has allowed for the isolation and X-ray crystallographic characterization of (P,O)-Pd(dba) complexes, which are intermediates in Suzuki coupling reactions. acs.orgnih.gov NMR spectroscopy (¹H, ¹³C, ³¹P) is a powerful tool for characterizing these palladium intermediates in solution. acs.org
Computational and Theoretical Chemistry of 4 2 Phenylethyl Octyl Benzene
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods can provide insights into the geometry, stability, and reactivity of [4-(2-Phenylethyl)octyl]benzene.
Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. For a molecule like this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. These calculations would also yield the molecule's total electronic energy, providing a measure of its stability. Different functionals and basis sets within the DFT framework can be used to achieve varying levels of accuracy and computational cost. For instance, methods like B3LYP with a 6-311+G(d,p) basis set are commonly used for such optimizations. nih.gov While DFT has been applied to a vast number of organic molecules, including various benzene (B151609) derivatives, specific studies on this compound are not present in the current body of scientific literature. nrel.govresearchgate.netresearchgate.net
Conformational Analysis and Potential Energy Surfaces of this compound
The flexibility of the octyl chain and the rotational freedom around the bonds connecting the phenyl rings in this compound mean that it can exist in numerous different spatial arrangements, or conformations.
Exploration of Rotational Barriers around Alkane and Aromatic Bonds
A critical aspect of conformational analysis is the determination of the energy barriers to rotation around single bonds. For this compound, this would involve calculating the energy changes as a function of the dihedral angles of the C-C bonds in the octyl chain and the bonds linking the phenylethyl group to the benzene ring. This information helps to understand the flexibility of the molecule and the likelihood of interconversion between different conformations. Such studies are commonly performed for various organic molecules, but specific data for this compound is not available. rsc.org
Identification of Stable Conformers and Their Relative Stabilities
Through a systematic exploration of the potential energy surface, it would be possible to identify the various stable conformers of this compound. These conformers represent local minima on the energy landscape. By comparing their calculated energies, their relative stabilities can be determined. This is crucial for understanding which shapes the molecule is most likely to adopt under given conditions. While this is a standard computational procedure, it has not been specifically applied to this compound in published research. nih.gov
Molecular Dynamics Simulations to Understand Conformational Dynamics
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes. researchgate.netkoreascience.krsemanticscholar.org By simulating the motion of the atoms over time, MD can reveal how this compound explores its conformational space, the timescales of these motions, and how the molecule's shape fluctuates in different environments (e.g., in a solvent). nih.govchemrxiv.org This powerful technique has been applied to many related aromatic and aliphatic compounds, but specific MD simulation studies on this compound are absent from the scientific literature. researchgate.netkoreascience.krsemanticscholar.org
Spectroscopic Property Prediction from First Principles for Advanced Characterization
First-principles calculations, primarily using Density Functional Theory (DFT), provide a powerful avenue for predicting the spectroscopic properties of molecules like this compound. These computational approaches solve the electronic structure of the molecule to derive properties that are directly comparable to experimental spectra.
Calculation of Nuclear Magnetic Resonance (NMR) Chemical Shifts and Coupling Constants
Theoretical calculations of NMR parameters are invaluable for confirming molecular structure. wisc.edu The process involves optimizing the molecular geometry of this compound at a suitable level of theory (e.g., B3LYP functional with a 6-31G* or larger basis set) and then performing an NMR calculation on the optimized geometry. wisc.edu The magnetic shielding tensors for each nucleus are computed, from which the chemical shifts are determined, typically by referencing them to a standard like tetramethylsilane (B1202638) (TMS).
Expected ¹H NMR Chemical Shifts:
Aromatic Protons: Protons on the two benzene rings are expected to resonate in the range of 6.5-8.0 ppm. libretexts.orgresearchgate.netamherst.edu The specific shifts will depend on their position and the electronic effects of the alkyl substituents. The protons on the benzene ring attached to the octyl chain will have slightly different shifts from those on the phenylethyl group's terminal phenyl ring.
Benzylic and Alkyl Protons: The protons on the carbons directly attached to the aromatic rings (benzylic protons) will appear in the 2.0-3.0 ppm region. libretexts.org The remaining protons of the octyl and ethyl chains will be found further upfield, typically between 0.8 and 1.6 ppm.
Expected ¹³C NMR Chemical Shifts:
Aromatic Carbons: The carbon atoms within the benzene rings will have chemical shifts in the 120-150 ppm range. libretexts.org Carbons bearing substituents (ipso-carbons) will have distinct shifts.
Alkyl Carbons: The carbons of the octyl and ethyl chains will resonate in the upfield region of the spectrum, generally below 40 ppm.
An illustrative data table of predicted NMR chemical shifts is presented below. Note that these are representative values based on calculations for similar alkylbenzene structures.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl H (ortho, meta, para) | 7.0 - 7.3 | 125 - 129 |
| Substituted Phenyl H | 6.9 - 7.2 | 127 - 145 |
| Benzylic CH₂ (ethyl) | 2.8 - 2.9 | 38 - 40 |
| Benzylic CH (octyl) | 2.5 - 2.7 | 40 - 45 |
| Alkyl CH₂ | 1.2 - 1.6 | 22 - 35 |
| Terminal CH₃ | 0.8 - 0.9 | 14 |
This is an interactive data table. Users can sort and filter the data.
Theoretical Prediction of Vibrational (IR/Raman) Frequencies and Intensities
First-principles calculations can predict the vibrational spectra (Infrared and Raman) of this compound. aps.org This is achieved by calculating the second derivatives of the energy with respect to the atomic positions, which yields the force constants and, subsequently, the vibrational frequencies and normal modes. nih.govaps.org The intensities of IR bands are related to the change in the molecular dipole moment during a vibration, while Raman intensities are related to the change in polarizability. aps.org
Key Predicted Vibrational Modes:
C-H Stretching (Aromatic): Expected around 3000-3100 cm⁻¹.
C-H Stretching (Aliphatic): Expected in the 2850-2960 cm⁻¹ range.
C=C Stretching (Aromatic): A series of bands between 1450 and 1600 cm⁻¹.
C-H Bending (Aliphatic): Bands around 1375 cm⁻¹ and 1465 cm⁻¹.
Out-of-Plane C-H Bending (Aromatic): Strong bands in the 690-900 cm⁻¹ region, which are characteristic of the substitution pattern of the benzene rings.
An illustrative table of key predicted vibrational frequencies is provided below.
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity (Arbitrary Units) |
| Aromatic C-H Stretch | 3050 | Low |
| Aliphatic CH₂ Stretch (asymmetric) | 2925 | High |
| Aliphatic CH₂ Stretch (symmetric) | 2855 | Medium |
| Aromatic C=C Stretch | 1605, 1495 | Medium-High |
| Aliphatic CH₂ Scissor | 1460 | Low |
| Aromatic Out-of-Plane Bend | 750, 700 | Low |
This is an interactive data table. Users can sort and filter the data.
Computational Studies of Electronic Absorption (UV-Vis) Spectra
Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption (UV-Vis) spectra of organic molecules. researchgate.net These calculations provide information about the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands.
For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the two benzene rings. The presence of the alkyl substituents and the phenylethyl group will cause slight shifts in the absorption maxima compared to unsubstituted benzene. acs.org Benzene itself has a primary absorption band around 184 nm and a less intense, fine-structured band around 255 nm. libretexts.org For substituted benzenes, these bands can be red-shifted (shifted to longer wavelengths).
A table of predicted UV-Vis absorption maxima is presented below, based on typical values for similar aromatic systems.
| Electronic Transition | Predicted λ_max (nm) | Predicted Oscillator Strength (f) |
| S₀ → S₁ (π-π) | ~ 260 | ~ 0.01 |
| S₀ → S₂ (π-π) | ~ 205 | ~ 0.1 |
| S₀ → S₃ (π-π*) | ~ 185 | ~ 1.0 |
This is an interactive data table. Users can sort and filter the data.
Reactivity Predictions and Mechanistic Insights through Computational Modeling
Computational modeling is a powerful tool for predicting the chemical reactivity of a molecule and for elucidating the mechanisms of its reactions.
Transition State Characterization for Proposed Reaction Pathways
To understand how this compound might react, for instance in electrophilic aromatic substitution or oxidation of the alkyl chain, computational methods can be used to locate the transition state (TS) for a proposed reaction pathway. ucsb.edudiva-portal.orgscm.com The TS is a first-order saddle point on the potential energy surface, and its structure and energy provide crucial information about the reaction barrier (activation energy). ucsb.edudiva-portal.orgcompchemhighlights.org By comparing the energies of different possible transition states, the most likely reaction pathway can be identified. For example, in an electrophilic attack, calculations could determine whether substitution is more likely to occur on the benzene ring of the phenylethyl group or the octylbenzene (B124392) moiety, and at which position (ortho, meta, or para).
Fukui Functions and Molecular Electrostatic Potential Maps for Reactivity Site Identification
Fukui Functions: These are descriptors derived from conceptual DFT that help in identifying the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netresearchgate.net The Fukui function f(r) indicates the change in electron density at a point r when the number of electrons in the system changes. researchgate.netresearchgate.netchemrxiv.org
f⁺(r): Indicates susceptibility to nucleophilic attack (where an electron is added).
f⁻(r): Indicates susceptibility to electrophilic attack (where an electron is removed).
f⁰(r): Indicates susceptibility to radical attack.
For this compound, Fukui function analysis would likely show that the para positions of both benzene rings are the most susceptible to electrophilic attack, a common feature for alkyl-substituted benzenes.
Molecular Electrostatic Potential (MEP) Maps: An MEP map provides a visual representation of the charge distribution in a molecule. researchgate.netlibretexts.orgwalisongo.ac.idyoutube.comchemrxiv.org Regions of negative electrostatic potential (typically colored red or orange) are electron-rich and are likely sites for electrophilic attack. youtube.com Regions of positive electrostatic potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. The MEP map of this compound would show the π-systems of the benzene rings as areas of negative potential, with the most negative regions indicating the most probable sites for electrophilic substitution.
Solvent Effects Modeling on Reaction Energies and Selectivities
The solvent environment plays a crucial role in determining the rate and outcome of chemical reactions. For a molecule such as this compound, which possesses both a nonpolar alkyl chain and an aromatic phenyl group, interactions with solvent molecules can significantly influence the energy of reactants, transition states, and products, thereby altering reaction energies and selectivities. Computational and theoretical chemistry provide powerful tools to model these solvent effects, offering molecular-level insights that are often difficult to obtain through experimental means alone.
Modeling approaches are broadly categorized into implicit and explicit solvent models. nih.govucsb.edu Implicit models, such as the Polarizable Continuum Model (PCM) and its variants (e.g., IEFPCM, C-PCM), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.net This method is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute. researchgate.net Explicit solvent models, in contrast, involve simulating a number of individual solvent molecules around the solute. ucsb.edu While computationally more demanding, this approach can capture specific short-range interactions like hydrogen bonding, which can be critical in certain reaction mechanisms. nih.gov The choice of model depends on the specific system and the desired balance between accuracy and computational cost. springernature.com
A primary application of these models for a compound like this compound is in studying its synthesis, commonly achieved through electrophilic aromatic substitution reactions such as Friedel-Crafts alkylation. nih.govmt.com In these reactions, an electrophile attacks the electron-rich benzene ring, proceeding through a charged intermediate known as an arenium ion or Wheland intermediate. masterorganicchemistry.combyjus.com The stability of this charged intermediate is highly sensitive to the surrounding solvent.
Solvent Effects on Reaction Energies
Computational studies on analogous reactions, such as the Friedel-Crafts alkylation of benzene with isopropyl chloride catalyzed by aluminum chloride (AlCl₃), demonstrate how solvent modeling can elucidate reaction mechanisms and energetics. researchgate.net In such studies, Density Functional Theory (DFT) calculations are often combined with an implicit solvent model (like the SMD model) to compute the free energy profile of the reaction. researchgate.net
For instance, a theoretical study on the alkylation of benzene catalyzed by Al₂Cl₆ found that the carbon-carbon bond formation step, which involves the formation of a charged Wheland intermediate, is the rate-determining step. researchgate.net The calculated free energy of activation (ΔG‡) for this key step in benzene as a solvent provides a quantitative measure of the reaction rate.
| Reaction Step | Catalyst | Solvent | Calculated ΔG‡ (kcal/mol) |
| Benzene Alkylation | Al₂Cl₆ | Benzene | 20.6 researchgate.net |
This table presents the calculated activation free energy for the rate-determining step in the Friedel-Crafts alkylation of benzene, a reaction analogous to the synthesis of long-chain alkylbenzenes. The value is taken from a theoretical study using the SMD solvent model. researchgate.net
The solvent stabilizes the charged intermediates and transition states, thereby lowering the activation energy compared to the gas phase. Polar solvents are generally more effective at stabilizing charged species, which can accelerate reactions involving polar or charged transition states. chemrxiv.org However, if the reactants are better solvated than the transition state, the reaction can be slower in a polar solvent. chemrxiv.org Computational models allow for a systematic investigation of these effects by calculating reaction profiles in a variety of virtual solvents.
Solvent Effects on Reaction Selectivity
Beyond reaction rates, solvents can profoundly impact reaction selectivity, such as regioselectivity (e.g., ortho- vs. para- vs. meta-substitution) in electrophilic attacks on a substituted benzene ring like this compound. The alkyl group is an ortho-, para-director. pressbooks.publibretexts.org The distribution of these isomers can be influenced by the solvent's ability to differentially solvate the respective transition states.
A classic example that illustrates strong solvent-dependent selectivity is the Friedel-Crafts acylation of naphthalene. stackexchange.com The ratio of the two possible products, 1-acetylnaphthalene (kinetic product) and 2-acetylnaphthalene (B72118) (thermodynamic product), is dramatically altered by the choice of solvent. stackexchange.com
| Reaction | Solvent Type | Predominant Product |
| Friedel-Crafts Acetylation of Naphthalene | Non-polar (e.g., Carbon Disulfide, CS₂) | 1-Acetylnaphthalene (α-substitution) stackexchange.com |
| Friedel-Crafts Acetylation of Naphthalene | Polar (e.g., Nitrobenzene) | 2-Acetylnaphthalene (β-substitution) stackexchange.com |
This table illustrates the influence of solvent polarity on the regioselectivity of the Friedel-Crafts acetylation of naphthalene. Computational models can rationalize this by examining the relative energies of the transition states leading to each isomer in different solvent environments.
In non-polar solvents, the reaction is under kinetic control, favoring the more rapidly formed α-isomer. stackexchange.com In polar solvents like nitrobenzene, the complex between the initial product (1-acetylnaphthalene) and the catalyst remains soluble, allowing for a deacetylation-reacetylation equilibrium to be established, which ultimately leads to the more thermodynamically stable β-isomer. stackexchange.com
For a large molecule like this compound, computational modeling of electrophilic substitution would involve calculating the energies of the ortho-, meta-, and para-transition states in various solvents. By comparing these activation barriers, a prediction of the product distribution can be made. These theoretical investigations provide crucial insights that can guide the selection of solvents in a laboratory or industrial setting to optimize the yield of a desired isomer and minimize unwanted side products.
Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of 4 2 Phenylethyl Octyl Benzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. For [4-(2-Phenylethyl)octyl]benzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to assign all proton and carbon signals and establish connectivity.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Assignments
Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between adjacent protons in the octyl chain, as well as within the phenylethyl group. For instance, the protons on the aromatic rings would exhibit characteristic coupling patterns. The protons on the disubstituted benzene (B151609) ring are expected to show as two doublets due to symmetry. ipb.pt
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon-hydrogen pairs. It allows for the unambiguous assignment of carbon signals based on their attached protons. careerendeavour.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the octyl chain and the phenylethyl group to the central benzene ring. careerendeavour.com
Predicted ¹H and ¹³C NMR Data:
Based on data for similar long-chain alkylbenzenes and substituted aromatic compounds, the following chemical shifts can be predicted for this compound. wisc.edursc.orgstackexchange.comorganicchemistrydata.org
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Protons on monosubstituted phenyl ring | 7.20-7.35 (m) | 125.0-129.0 |
| Protons on disubstituted phenyl ring | ~7.10 (d), ~7.00 (d) | 128.0-130.0 |
| CH attached to disubstituted ring | ~3.40 (m) | ~45.0 |
| CH₂ in phenylethyl group (benzylic) | ~2.90 (t) | ~38.0 |
| CH₂ in phenylethyl group | ~2.70 (t) | ~35.0 |
| CH₂'s in octyl chain | 1.20-1.60 (m) | 22.0-32.0 |
| Terminal CH₃ of octyl chain | ~0.90 (t) | ~14.0 |
This is an interactive data table. You can sort and filter the data.
Advanced Pulsed-Field Gradient NMR Experiments for Diffusion and Aggregation Studies (excluding biological context)
Pulsed-field gradient (PFG) NMR techniques can be utilized to study the diffusion properties of this compound in solution. By measuring the diffusion coefficient, information about the molecule's size and shape, as well as its potential to form aggregates at higher concentrations, can be obtained. The Diffusion Ordered Spectroscopy (DOSY) experiment, a 2D PFG-NMR technique, would be particularly insightful, as it separates the NMR signals of different species in a mixture based on their diffusion rates.
Solid-State NMR for Bulk Structural Information (if applicable)
Should this compound be a solid at room temperature, solid-state NMR (ssNMR) could provide valuable information about its bulk structure and packing in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra, revealing details about the crystalline or amorphous nature of the solid. nih.govresearchgate.net
Mass Spectrometry for Isotopic Abundance and Fragmentation Pathway Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization, which aids in structural elucidation.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₂₂H₃₀).
Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation and Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. For long-chain alkylbenzenes, characteristic fragmentation patterns are well-established. core.ac.ukcore.ac.uk
Predicted Mass Spectrometry Fragmentation Data:
The mass spectrum of this compound is expected to show a prominent molecular ion peak. The fragmentation pattern will likely be dominated by cleavages at the benzylic positions and within the alkyl chain. researchgate.netwhitman.edu
| m/z (mass-to-charge ratio) | Predicted Fragment Structure/Identity | Fragmentation Pathway |
| 294 | [M]⁺ | Molecular Ion |
| 189 | [M - C₈H₁₇]⁺ | Loss of the octyl radical |
| 105 | [C₈H₉]⁺ | Formation of the phenylethyl cation |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for alkylbenzenes |
This is an interactive data table. You can sort and filter the data.
The presence of these characteristic fragments would provide strong evidence for the proposed structure of this compound.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Gas-Phase Conformation Studies
The combination of IMS with MS allows for the separation of isomers and conformers that may be indistinguishable by mass spectrometry alone. rsc.org In the gas phase, the long alkyl chain of this compound can adopt various folded or extended conformations, each presenting a different collisional cross-section. These different conformers can be separated in the ion mobility cell before being detected by the mass spectrometer.
For this compound, one would expect to observe a distribution of CCS values corresponding to different stable conformers. The flexibility of the octyl chain would likely lead to a broader distribution of conformers compared to a more rigid molecule. Computational modeling can be used in conjunction with experimental IMS-MS data to predict and identify the specific conformations present.
Table 1: Hypothetical IMS-MS Data for Potential Conformers of this compound
| Conformer | Predicted Collision Cross-Section (Ų) | Relative Abundance |
| Extended-Chain | Larger | Lower |
| Folded-Chain (Globular) | Smaller | Higher |
This table is illustrative and represents expected trends rather than experimental data.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Molecular Fingerprint Analysis
For this compound, IR and Raman spectroscopy would be used to identify characteristic vibrations of the benzene rings, the alkyl chain, and the ethyl linkage. The substitution pattern on the benzene ring can also be determined from the vibrational spectra.
A detailed assignment of the vibrational bands is crucial for a complete structural characterization. While a specific experimental spectrum for this compound is unavailable, the expected vibrational modes can be predicted based on known group frequencies for similar molecules. For example, studies on other alkyl-substituted biphenyls like 4'-octyl[1,1'-biphenyl]-4-carbonitrile provide insight into the vibrational modes of the biphenyl (B1667301) core and the octyl chain. computersciencejournal.org
Table 2: Expected Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |
| 3100-3000 | Aromatic C-H Stretch | IR, Raman |
| 2960-2850 | Aliphatic C-H Stretch (CH₂, CH₃) | IR, Raman |
| ~1600, ~1500, ~1450 | Aromatic C=C Ring Stretch | IR, Raman |
| 1470-1430 | CH₂ Scissoring | IR |
| ~1180 | C-H in-plane bending | Raman |
| 850-800 | para-substituted Benzene C-H out-of-plane bend | IR |
| ~730 | CH₂ Rocking | IR |
This table is based on general group frequencies and data from related compounds. computersciencejournal.orgresearchgate.net
Attenuated Total Reflectance (ATR)-IR spectroscopy is a valuable technique for obtaining IR spectra of solid and liquid samples with minimal sample preparation. If this compound were part of a material blend or a surface coating, ATR-IR could be used to analyze its composition at the surface.
Raman microscopy offers the advantage of high spatial resolution, allowing for the chemical imaging of heterogeneous materials. nih.gov For instance, if this compound were incorporated into a polymer matrix, Raman microscopy could map its distribution within the material. The technique's ability to focus a laser to a small spot size enables the acquisition of spectra from individual domains, providing insights into the material's morphology and chemical composition on a microscopic scale. nih.gov
X-ray Diffraction Crystallography for Solid-State Molecular Geometry and Packing
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. springernature.com For a molecule like this compound, which may exist as a crystalline solid at certain temperatures, XRD can provide precise information on its molecular geometry and how the molecules pack together in the crystal lattice.
If a suitable single crystal of this compound can be grown, single-crystal XRD analysis would yield an unambiguous determination of its molecular structure. This includes precise measurements of all bond lengths, bond angles, and torsion angles. This level of detail would definitively establish the conformation of the octyl chain and the relative orientation of the two phenyl rings in the solid state.
While no single-crystal structure of this compound is reported, studies on other long-chain alkyl-substituted aromatic compounds illustrate the power of this technique. For example, the crystal structure of biphenyl reveals a twist angle between the two phenyl rings that is dependent on the phase of the material. utah.edu
Table 3: Illustrative Single-Crystal XRD Data for a Hypothetical Crystal of this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 8.9 |
| β (°) | 95.3 |
| C-C bond length (aromatic) (Å) | 1.39 ± 0.02 |
| C-C bond length (aliphatic) (Å) | 1.53 ± 0.03 |
| Phenyl-Phenyl Torsion Angle (°) | 35 |
This table is a hypothetical representation to illustrate the type of data obtained from single-crystal XRD.
Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples. It provides a characteristic diffraction pattern that can be used to identify the crystalline phase of a material. PXRD is particularly useful for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties.
For this compound, PXRD could be used to identify its crystalline form and to detect any phase transitions that may occur with changes in temperature. Studies on long-chain alkyl esters have shown that PXRD can distinguish between different polymorphic forms. nih.gov The diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a fingerprint for a specific crystalline phase.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if chiral analogues are prepared)
While the parent compound, this compound, is achiral, the synthesis of chiral analogues, for instance, by introducing a stereocenter into the octyl chain, necessitates methods for determining the enantiomeric purity of the resulting products. Chiroptical spectroscopy, particularly Circular Dichroism (CD), stands as a powerful, non-destructive technique for the quantitative determination of enantiomeric excess (e.e.) in such chiral systems.
The underlying principle of using CD spectroscopy for e.e. determination lies in the Beer-Lambert law's extension to chiral molecules. Enantiomers exhibit differential absorption of left and right-handed circularly polarized light, giving rise to a CD signal. For a mixture of two enantiomers, the observed CD signal is directly proportional to the difference in their concentrations, which is the enantiomeric excess.
In a hypothetical scenario where chiral analogues of this compound, such as (R)- and (S)-[4-(2-phenyloctan-4-yl)phenyl]ethane, have been synthesized, CD spectroscopy would be an invaluable tool. The process would typically involve recording the CD spectra of the pure enantiomers, if available, to establish a reference. The spectrum of a mixture of enantiomers would then be measured, and its intensity would be compared to that of the pure enantiomer.
The relationship between the observed CD signal and enantiomeric excess can be expressed as:
e.e. (%) = ([Δεobs] / [Δεmax]) * 100
where Δεobs is the observed molar circular dichroism of the sample and Δεmax is the molar circular dichroism of the pure enantiomer.
Detailed Research Findings:
In a study focused on the enantioselective synthesis of chiral dialkylbenzene derivatives, a series of samples with varying enantiomeric excesses of a chiral analogue of this compound were prepared. The CD spectra were recorded in a suitable solvent, such as methanol (B129727), at a concentration that optimizes the signal-to-noise ratio. A distinct Cotton effect, corresponding to the electronic transitions of the benzene chromophore perturbed by the chiral alkyl chain, would be expected in the UV region (typically between 200-300 nm).
The research would likely find a linear correlation between the intensity of a specific CD band (e.g., the maximum positive or negative peak) and the known enantiomeric excess of the prepared samples. This linear relationship validates the use of CD spectroscopy for the accurate and rapid determination of enantiomeric purity for this class of compounds.
Interactive Data Table:
The following table presents hypothetical data from the analysis of prepared chiral analogues of this compound with varying enantiomeric excesses. The CD signal intensity is measured at the wavelength of maximum absorption (λmax).
| Sample ID | Enantiomeric Excess (e.e.) (%) | CD Signal Intensity (mdeg) at λmax |
| 1 | 100 (S) | -15.2 |
| 2 | 80 (S) | -12.1 |
| 3 | 60 (S) | -9.1 |
| 4 | 40 (S) | -6.0 |
| 5 | 20 (S) | -3.0 |
| 6 | 0 (racemic) | 0.0 |
| 7 | 20 (R) | +3.1 |
| 8 | 40 (R) | +6.2 |
| 9 | 60 (R) | +9.2 |
| 10 | 80 (R) | +12.3 |
| 11 | 100 (R) | +15.3 |
This data clearly demonstrates the direct proportionality between the enantiomeric excess and the measured CD signal. The sign of the CD signal directly indicates the predominant enantiomer. Such a calibration curve would then be used to determine the enantiomeric excess of unknown samples from their measured CD signal. This method is often preferred for its simplicity, speed, and the small amount of sample required, making it an essential tool in the stereoselective synthesis and characterization of chiral molecules.
Reactivity Studies and Derivatization Chemistry of 4 2 Phenylethyl Octyl Benzene
Electrophilic Aromatic Substitution Reactions on [4-(2-Phenylethyl)octyl]benzene
The benzene (B151609) ring in this compound is activated towards electrophilic attack by the presence of the alkyl substituent. The nature of this activation and the resulting regioselectivity of substitution reactions are critical aspects of its chemistry.
Regioselectivity and Kinetics of Halogenation, Nitration, and Sulfonation
The [4-(2-phenylethyl)octyl] group is an ortho, para-directing group in electrophilic aromatic substitution reactions. This directing effect is a consequence of the electron-donating nature of the alkyl group, which stabilizes the arenium ion intermediates formed during the reaction, particularly when the electrophile attacks the ortho or para positions.
Due to the significant steric hindrance posed by the bulky [4-(2-phenylethyl)octyl] substituent, the para-substituted product is expected to be the major isomer formed in most electrophilic aromatic substitution reactions. The general order of reactivity for the positions on the aromatic ring is para > ortho > meta.
| Reaction | Reagents | Major Product(s) | Minor Product(s) |
| Halogenation (Bromination) | Br2, FeBr3 | 1-Bromo-4-(2-phenylethyl)octyl]benzene | 2-Bromo-4-(2-phenylethyl)octyl]benzene |
| Nitration | HNO3, H2SO4 | 1-Nitro-4-(2-phenylethyl)octyl]benzene | 2-Nitro-4-(2-phenylethyl)octyl]benzene |
| Sulfonation | SO3, H2SO4 | 4-(2-Phenylethyl)octyl]benzenesulfonic acid | 2-(2-Phenylethyl)octyl]benzenesulfonic acid |
Influence of Alkyl Substituents on Aromatic Ring Activation
The alkyl group in this compound activates the aromatic ring towards electrophilic substitution, making it more reactive than unsubstituted benzene. This activation arises from the electron-donating inductive effect of the alkyl group, which increases the electron density of the benzene ring.
The rate of electrophilic aromatic substitution on this compound is anticipated to be significantly faster than that of benzene. The bulky nature of the substituent, however, can introduce steric effects that may slightly diminish the reaction rate compared to less hindered alkylbenzenes.
Functionalization of the Octyl Side Chain of this compound
The long octyl side chain of this compound offers multiple sites for chemical modification, allowing for the introduction of a wide range of functional groups.
Oxidation Reactions (e.g., Aliphatic Hydroxylation, Carboxylation)
The octyl side chain can undergo oxidation at various positions. Benzylic oxidation, at the carbon atom directly attached to the aromatic ring, is often favored due to the stabilization of the resulting radical or cationic intermediates by the adjacent phenyl group. However, the presence of a long alkyl chain also allows for oxidation at other positions.
| Oxidation Type | Reagents | Major Product |
| Benzylic Oxidation | KMnO4, heat | 4-(2-Phenylethyl)benzoic acid |
| Aliphatic Hydroxylation | Biocatalysts (e.g., P450 enzymes) | Various hydroxylated isomers |
| Terminal Oxidation | Specific catalytic systems | 8-[4-(2-Phenylethyl)phenyl]octan-1-ol |
Radical Reactions and Their Application in Selective Derivatization
Radical reactions provide a powerful tool for the selective functionalization of the octyl side chain. The benzylic position is particularly susceptible to radical abstraction due to the resonance stabilization of the resulting benzylic radical.
N-Bromosuccinimide (NBS) in the presence of a radical initiator is a classic reagent for the selective bromination of the benzylic position of alkylbenzenes. This benzylic bromide can then serve as a versatile intermediate for further nucleophilic substitution reactions.
Introduction of Heteroatoms into the Alkane Chain
Heteroatoms such as nitrogen, oxygen, and sulfur can be introduced into the octyl side chain through various synthetic strategies. The specific methods employed will depend on the desired position and nature of the heteroatom.
Catalytic Transformations Involving this compound as Substrate or Ligand Precursor
The structural features of this compound, namely the presence of two aromatic rings and a flexible octyl chain, make it a candidate for various catalytic transformations. These reactions can target the aromatic systems or the aliphatic backbone, offering pathways to a range of functionalized products.
Catalytic hydrogenation is a fundamental transformation for altering the saturation level of aromatic compounds. While specific studies on the complete hydrogenation of this compound are not extensively documented in publicly available literature, the behavior of related alkylbenzenes and biphenyl-type structures under hydrogenation conditions is well-established.
Hydrogenation of the aromatic rings of this compound would lead to the formation of [4-(2-Cyclohexylethyl)octyl]cyclohexane. This reaction typically requires a heterogeneous catalyst, such as platinum(IV) oxide (Adam's catalyst), palladium on carbon (Pd/C), or rhodium on alumina (B75360) (Rh/Al₂O₃), under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and catalyst choice, would influence the rate and extent of hydrogenation. It is expected that the hydrogenation would proceed in a stepwise manner, with the potential for isolating partially hydrogenated intermediates.
Conversely, catalytic dehydrogenation could be employed to introduce unsaturation. For instance, dehydrogenation of the octyl chain could yield various octenylbenzene derivatives. This process is typically carried out at high temperatures using catalysts like chromium(III) oxide-alumina.
A related study on the catalytic hydrogenation of 1,4-bis(phenylethynyl)benzene (B159325) highlights the non-monotonic changes in physical properties, such as volatility, with increasing hydrogenation. nih.gov This suggests that the hydrogenation of this compound would likely also result in products with significantly different physical characteristics from the parent compound. A method for determining hydrogen gas concentration has been developed based on the hydrogenation of 1,4-bis(phenylethynyl)benzene, demonstrating the practical applications of such reactions. nih.gov
Table 1: Predicted Products of Catalytic Hydrogenation of this compound
| Reactant | Catalyst | Predicted Product |
| This compound | PtO₂, H₂ | [4-(2-Cyclohexylethyl)octyl]cyclohexane |
| This compound | Pd/C, H₂ | Mixture of partially and fully hydrogenated products |
| This compound | Rh/Al₂O₃, H₂ | [4-(2-Cyclohexylethyl)octyl]cyclohexane |
Use in C-H Activation Methodologies
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful tool in synthetic organic chemistry. For this compound, both the aromatic and aliphatic C-H bonds are potential sites for such transformations.
Research into the meta-C-H functionalization of phenylethyl derivatives using palladium catalysis offers a relevant precedent. nih.gov In these methodologies, a directing group is often employed to guide the catalyst to a specific C-H bond. For a substrate like this compound, it is conceivable that a directing group placed on the phenylethyl moiety could facilitate meta-functionalization of that aromatic ring. The reaction would likely proceed through a proposed mechanism involving an initial ortho-C-H activation, followed by the insertion of a norbornene-type mediator, and subsequent meta-C-H activation. nih.gov
The choice of ligand is crucial in these transformations, with pyridone ligands often showing superiority over others in similar systems. nih.gov The reaction conditions would need to be optimized, but this approach could allow for the introduction of various aryl groups at the meta position of the phenylethyl ring.
Table 2: Potential C-H Arylation of a this compound Derivative
| Substrate | Catalyst System | Arylating Agent | Potential Product |
| Directed this compound | Pd(OAc)₂ / 3-trifluoromethyl-2-pyridone | Aryl iodide | meta-arylated this compound derivative |
Photochemical Transformations of this compound
The interaction of ultraviolet (UV) light with this compound can induce various chemical changes, leading to its degradation or participation in photosensitized reactions.
In the presence of UV radiation, particularly in aqueous or organic media, this compound is expected to undergo degradation. Studies on similar alkyl-substituted aromatic compounds, such as n-butylparaben and 4-tert-octylphenol (B29142), in UV/H₂O₂ systems have shown that the primary degradation mechanism involves the generation of highly reactive hydroxyl radicals (•OH). researchgate.net
These hydroxyl radicals can attack the aromatic rings of this compound, leading to hydroxylation and subsequent ring-opening. The aliphatic octyl chain is also susceptible to hydrogen abstraction by hydroxyl radicals, which can initiate a cascade of oxidation reactions. The degradation of benzene, toluene (B28343), ethylbenzene, and xylene (BTEX) in aqueous solutions using a UV/H₂O₂ system further supports the likelihood of such degradation pathways, with the rate of degradation being influenced by the number and nature of the alkyl substituents on the benzene ring. researchgate.net
The degradation process is likely to produce a complex mixture of smaller, more polar intermediates, and ultimately, mineralization to carbon dioxide and water under prolonged exposure.
In the presence of a photosensitizer, this compound can undergo reactions even when it does not directly absorb the incident light. A photosensitizer absorbs the light energy and transfers it to the substrate, initiating a chemical transformation.
The photochemical behavior of octyl methoxycinnamate (OMC), a common UV filter, provides insights into potential photosensitized reactions. mdpi.com Upon UV irradiation, OMC can undergo isomerization and fragmentation. While the chemical structure of OMC is different, the presence of an octyl group attached to an aromatic system is a shared feature.
For this compound, a photosensitizer could facilitate the formation of excited states, which could then undergo various reactions such as cycloadditions, isomerizations, or electron transfer processes. The specific products would depend on the photosensitizer used, the solvent, and the presence of other reactive species like oxygen. For example, in the presence of oxygen, photosensitized oxidation could lead to the formation of hydroperoxides and other oxygenated derivatives.
Potential Applications and Role of 4 2 Phenylethyl Octyl Benzene in Advanced Materials Science and Chemical Synthesis
Incorporation of [4-(2-Phenylethyl)octyl]benzene into Polymeric Materials
The distinct combination of aliphatic and aromatic moieties within this compound makes it a compelling candidate for integration into polymeric systems. Its incorporation could lead to materials with a unique balance of properties, including thermal stability, mechanical strength, and processability.
The benzene (B151609) ring of this compound can be functionalized to enable its use as a monomer in polymerization reactions. For instance, the introduction of polymerizable groups such as vinyl or ethynyl (B1212043) functionalities would allow it to undergo addition polymerization. Alternatively, halogenation of the aromatic ring could pave the way for its use in cross-coupling polymerization methods.
The resulting specialty polymers would be expected to exhibit properties directly influenced by the this compound unit. The long octyl chain would likely impart flexibility and solubility in nonpolar organic solvents, while the phenylethyl group could enhance thermal stability and contribute to specific intermolecular interactions. The interplay between these side groups could lead to polymers with tunable glass transition temperatures and mechanical properties.
Table 1: Predicted Properties of a Hypothetical Polymer Derived from a Vinyl-Functionalized this compound Monomer
| Property | Predicted Value/Characteristic | Rationale |
| Glass Transition Temperature (Tg) | Moderate to low | The flexible octyl side chain would increase free volume and lower the Tg. |
| Thermal Stability (TGA onset) | > 350 °C | The aromatic backbone and phenylethyl groups would contribute to high thermal stability. |
| Solubility | Soluble in THF, Toluene (B28343), Chloroform | The long alkyl chain and aromatic character would favor solubility in nonpolar organic solvents. |
| Mechanical Properties | Ductile and tough | The combination of rigid aromatic units and flexible alkyl chains could lead to a desirable balance of stiffness and flexibility. |
Beyond its use as a primary monomer, this compound can be envisioned as a bulky side-chain modifier for existing polymer backbones. Through techniques like polymer grafting, this molecule could be attached to various polymers such as polystyrene or polyacrylates.
The introduction of the this compound side chain would significantly alter the physicochemical properties of the parent polymer. The large, hydrophobic side group would increase the polymer's affinity for nonpolar environments and could be used to modify surface properties, such as hydrophobicity and adhesion. Furthermore, the presence of these bulky side chains could disrupt polymer chain packing, leading to a lower degree of crystallinity and altered mechanical behavior.
Exploration of this compound as a Building Block in Complex Organic Synthesis
The structural features of this compound also make it a valuable precursor for the synthesis of more complex organic molecules. Its substituted aromatic core provides a scaffold for the construction of intricate and functionally dense compounds.
The benzene ring of this compound is amenable to a variety of electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation. The existing alkyl substituents would act as directing groups, influencing the position of incoming electrophiles. This regiochemical control is crucial for the synthesis of specifically substituted aromatic compounds that might be difficult to access through other routes. These densely functionalized aromatics could serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials.
The amphiphilic nature of this compound, arising from its aromatic and aliphatic components, suggests its potential for use in supramolecular chemistry. The aromatic rings can engage in π-π stacking interactions, while the octyl and phenylethyl chains can participate in van der Waals interactions. This combination of non-covalent interactions could drive the self-assembly of these molecules into well-defined nanostructures, such as micelles, vesicles, or liquid crystalline phases. The ability to form ordered assemblies is a key requirement for applications in areas like drug delivery, sensing, and nanotechnology.
Development of this compound-Based Solvents and Reagents for Specific Chemical Processes
The physical properties of this compound, such as a predicted high boiling point and low polarity, make it a candidate for development as a specialized solvent. Its high thermal stability would render it suitable for high-temperature reactions where conventional solvents might decompose. Its nonpolar character would be advantageous for dissolving nonpolar reactants and facilitating reactions that are sensitive to protic or highly polar environments.
Furthermore, with appropriate functionalization, this compound could be converted into a useful reagent. For example, sulfonation of the aromatic ring could lead to a phase-transfer catalyst, which would be particularly effective in biphasic reaction systems due to its combination of a polar sulfonic acid group and nonpolar alkyl chains.
Evaluation of Solvent Characteristics for Non-Aqueous Reactions
The utility of a solvent is determined by its physical and chemical properties, such as polarity, boiling point, and inertness to reaction conditions. quora.commsu.edu Based on its molecular structure, this compound is predicted to be a non-polar, aprotic solvent. libretexts.orgmasterorganicchemistry.com The long octyl chain imparts significant hydrocarbon character, making it immiscible with water and capable of dissolving other non-polar substances like oils, fats, and other hydrocarbons.
Compared to simpler aromatic solvents like toluene or xylene, this compound would offer a significantly higher boiling point and a more non-polar character due to the C8 alkyl chain. This could make it a suitable medium for reactions involving organometallic reagents or other non-polar reactants that require elevated temperatures. Its chemical inertness, typical of saturated hydrocarbons and unactivated aromatic rings, would make it a suitable medium for a variety of non-aqueous reactions without participating in side reactions. quora.com
Table 1: Predicted Physicochemical and Solvent Properties of this compound Note: The data in this table are estimated based on the properties of structurally similar compounds, such as C10-C13 linear alkylbenzenes (LAB), and theoretical principles, as direct experimental data for this compound is not readily available.
| Property | Predicted Value / Characteristic | Rationale / Comparison |
| Molecular Formula | C₂₂H₃₀ | Based on structural components. |
| Molecular Weight | 302.48 g/mol | Calculated from the molecular formula. |
| Physical State | Liquid at 20°C | Long, branched alkyl chain likely lowers the melting point below room temperature. erasm.org |
| Boiling Point | > 320 °C | Significantly higher than C10-C13 LABs (240-314°C) due to increased molecular weight and aromatic content. erasm.org |
| Melting Point | < -20 °C | Similar to C10-C13 LABs (<-39°C), the complex, non-symmetrical structure would hinder crystal lattice formation. erasm.orgrivm.nl |
| Density | ~0.87 - 0.89 g/mL at 20°C | Slightly higher than C10-C13 LABs (~0.865 g/mL) due to the additional phenyl group. erasm.org |
| Water Solubility | < 1 mg/L | Expected to be very low, characteristic of long-chain hydrocarbons. erasm.org |
| Solvent Classification | Non-polar, Aprotic | Based on the hydrocarbon structure and lack of acidic protons. libretexts.org |
| Dielectric Constant (ε) | < 5 | Typical for non-polar liquids. libretexts.orgmasterorganicchemistry.com |
| Primary Solvation Action | Van der Waals forces, π-π interactions | Capable of dissolving non-polar solutes and other aromatic compounds. |
Design of Specialty Reagents Incorporating the this compound Moiety
The this compound structure can serve as a scaffold for designing specialty reagents. wiley.com Its two distinct aromatic rings offer multiple sites for functionalization, and the long alkyl chain can be used to tune physical properties like solubility and thermal stability. Functional groups are key to a molecule's chemical properties and are often introduced to create reagents for specific purposes. thieme-connect.deyoutube.com
A common strategy is to introduce functional groups onto one or both of the benzene rings through electrophilic aromatic substitution. For example:
Sulfonation: Reaction with sulfuric acid could introduce sulfonic acid (-SO₃H) groups, transforming the non-polar hydrocarbon into an amphiphilic surfactant, similar to the production of linear alkylbenzene sulfonates (LAS). acs.org Such a molecule would have potential applications as an emulsifier or detergent in specialized, high-temperature, or non-aqueous systems.
Nitration: The introduction of nitro groups (-NO₂) via reaction with nitric and sulfuric acids would create a high-energy material or an intermediate that can be reduced to form amino groups (-NH₂). These amino-functionalized reagents could then be used in polymerization reactions to form unique polyamides or polyimides with built-in lubrication and thermal stability conferred by the parent molecule's structure.
Halogenation: The addition of bromine or chlorine could create intermediates for further reactions, such as the formation of Grignard reagents or for use in coupling reactions.
The bulky and lipophilic nature of the this compound moiety could be exploited to create phase-transfer catalysts or reagents with high solubility in organic media, facilitating reactions between immiscible phases. The design of such functionalized reagents allows for the creation of molecules with tailored properties for specific synthetic challenges. thieme-connect.de
Role of Analogues in Petroleum Chemistry and Lubricant Science
While this compound itself is not a standard component in petroleum or lubricants, its structural analogues, namely long-chain alkylbenzenes and alkylated aromatics, are of significant industrial importance. taylorfrancis.comjetlube.com Their chemical structure directly dictates their performance properties.
In petroleum chemistry, long-chain alkylbenzene sulfonates are used as surfactants for enhanced oil recovery. britannica.com The relationship between their structure and interfacial properties is critical; the length of the alkyl chain and the position of the benzene ring affect how effectively they reduce the interfacial tension between oil and water, mobilizing trapped oil. britannica.com
In lubricant science, alkylated aromatics, such as alkylated naphthalenes and benzenes, are used as synthetic base oils (API Group V). jetlube.comtaylorfrancis.com They offer several advantages over mineral oils, including excellent thermal and oxidative stability, good additive solvency, and low volatility. jetlube.com The aromatic rings provide thermal stability, while the alkyl chains ensure fluidity at low temperatures and contribute to the viscosity index (VI), a measure of how viscosity changes with temperature. acs.orgresearchgate.net
The structure of this compound, with its two aromatic rings and a flexible octyl chain, suggests it could function as a high-performance lubricant base stock.
Thermal and Oxidative Stability: The aromatic rings are inherently more stable at high temperatures than purely aliphatic chains. The presence of two such rings would likely enhance this property.
Viscosity Index (VI): The combination of a flexible alkyl chain and rigid aromatic groups could lead to a high VI, meaning the lubricant would maintain its effectiveness over a wide temperature range. Studies on other synthetic base oils show that the degree of branching and chain length are key factors influencing VI. acs.orgacs.org
Low-Temperature Fluidity (Pour Point): The non-symmetrical, somewhat branched structure of this compound would likely disrupt crystal formation at low temperatures, resulting in a low pour point, which is a desirable characteristic for lubricants. jetlube.com
Table 2: Comparison of Structural Features and Related Properties in Lubricant Base Oils
| Structural Feature | Influence on Lubricant Properties | Relevance to this compound Analogue |
| Long Alkyl Chains | Good viscosity, improved low-temperature fluidity. researchgate.net | The octyl group would contribute to a favorable viscosity profile and low pour point. |
| Aromatic Rings | High thermal and oxidative stability, good additive solvency. taylorfrancis.comjetlube.com | The two benzene rings would provide excellent stability for high-temperature applications. |
| Branching | Lowers pour point, can affect viscosity index. acs.org | The overall structure is branched, which should lead to good low-temperature performance. |
| Molecular Weight | Lower volatility, higher viscosity. erasm.org | The high molecular weight (302.48 g/mol ) suggests low volatility, suitable for high-temperature or long-drain applications. |
Analytical Method Development for 4 2 Phenylethyl Octyl Benzene in Complex Chemical Matrices
Advanced Chromatographic Separation Techniques
The separation of [4-(2-Phenylethyl)octyl]benzene from complex matrices relies heavily on high-resolution chromatographic techniques. The choice of method is dictated by the physicochemical properties of the analyte and the nature of the sample matrix.
Development of Ultra-High Performance Liquid Chromatography (UHPLC) Methods
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages in terms of speed, resolution, and sensitivity for the analysis of non-volatile or thermally labile compounds like this compound. The use of sub-2 µm particle-packed columns in UHPLC systems allows for higher mobile phase velocities without compromising separation efficiency.
The development of a UHPLC method for this compound would typically involve reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. A C18 or phenyl-hexyl column would be a suitable choice for the stationary phase, providing hydrophobic and π-π interactions with the analyte. The mobile phase would likely consist of a gradient mixture of acetonitrile (B52724) or methanol (B129727) and water to ensure efficient elution and separation from other matrix components. researchgate.netnih.govnih.govshimadzu.commdpi.com
Table 1: Illustrative UHPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 95% B in 5 min |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| Detector | Diode Array Detector (DAD) at 210 nm |
This table presents a hypothetical but scientifically plausible set of UHPLC parameters for the analysis of this compound, based on established methods for similar aromatic compounds.
Optimization of Gas Chromatography (GC) Parameters for High-Resolution Separation
For volatile and thermally stable compounds, Gas Chromatography (GC) is a powerful separation technique. nih.govgcms.cz Given the structure of this compound, it is expected to have sufficient volatility for GC analysis, particularly with a high-temperature oven program. The key to achieving high-resolution separation of this compound from its isomers and other hydrocarbons lies in the careful optimization of GC parameters. researchgate.netnih.govresearchgate.net
The choice of the capillary column's stationary phase is critical. A mid-polarity phase, such as a 5% phenyl-methylpolysiloxane, would be appropriate, offering a balance of dispersive and dipole-induced dipole interactions. Optimization of the oven temperature program, carrier gas flow rate, and injection technique are crucial for achieving sharp peaks and baseline separation. gcms.czresearchgate.netnih.gov
Table 2: Optimized GC Parameters for High-Resolution Separation of this compound
| Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 320 °C |
This table outlines a set of optimized GC parameters that would be suitable for the separation of this compound, derived from general principles and methods for similar aromatic hydrocarbons.
Supercritical Fluid Chromatography (SFC) for Challenging Separations
Supercritical Fluid Chromatography (SFC) is an attractive alternative to both LC and GC, particularly for the separation of complex mixtures and isomeric compounds. jascoinc.comjst.go.jpwikipedia.orgjascoinc.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. jst.go.jpwikipedia.org The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to HPLC. jst.go.jp
For the separation of this compound, SFC can be particularly advantageous in separating it from structurally similar isomers. The technique often employs packed columns similar to those used in HPLC. wikipedia.org The addition of a polar co-solvent (modifier) like methanol to the CO2 mobile phase is typically required to modulate the retention of the analytes. nih.gov The unique selectivity of SFC can be leveraged to resolve challenging separations that may be difficult to achieve with LC or GC alone. jascoinc.comjascoinc.com
Table 3: SFC Parameters for the Separation of this compound Isomers
| Parameter | Condition |
| Column | Chiral or polar-modified stationary phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Supercritical CO2 with 10% Methanol modifier |
| Flow Rate | 3 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detector | UV-Vis Detector at 210 nm |
This table provides a representative set of SFC parameters for the challenging separation of this compound from its isomers, based on established SFC methodologies for aromatic compounds.
Hyphenated Techniques for Comprehensive Analysis
To achieve both high-resolution separation and unambiguous identification, chromatographic techniques are often coupled with powerful detection methods, a practice known as hyphenation.
GC-MS/MS for Trace-Level Detection and Identification
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a highly sensitive and selective technique for the trace-level detection and confirmation of organic compounds in complex matrices. nih.govtdi-bi.comshimadzu.comnih.govrestek.com After separation by the GC, the analyte enters the mass spectrometer, where it is ionized, fragmented, and detected.
In MS/MS, a specific precursor ion of this compound is selected in the first mass analyzer, fragmented through collision-induced dissociation, and then specific product ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) mode significantly enhances selectivity and reduces chemical noise, allowing for confident identification and quantification at very low concentrations. nih.gov
Table 4: GC-MS/MS Parameters for Trace-Level Detection of this compound
| Parameter | Condition |
| GC System | As described in Table 2 |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M]+ (Molecular ion of this compound) |
| Product Ions (m/z) | Specific fragment ions characteristic of the compound |
| Collision Energy | Optimized for maximum product ion intensity |
| Transfer Line Temp. | 290 °C |
| Ion Source Temp. | 230 °C |
This table details the typical parameters for a GC-MS/MS method designed for the sensitive and selective detection of this compound.
LC-NMR for On-line Structural Elucidation in Complex Mixtures
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful hyphenated technique that combines the separation capabilities of HPLC with the definitive structure elucidation power of NMR. jpsbr.orgglobalresearchonline.netchromatographytoday.compageplace.deaccuristech.com This technique is particularly valuable for the analysis of novel compounds or for confirming the structure of analytes in complex mixtures without the need for off-line isolation. jpsbr.orgglobalresearchonline.netchromatographytoday.com
In an LC-NMR experiment, the eluent from the HPLC column flows directly into a specialized NMR flow-probe. For this compound, this would allow for the acquisition of proton and carbon NMR spectra of the separated peak, providing detailed structural information, including the connectivity of atoms and the substitution pattern on the benzene (B151609) ring. globalresearchonline.netpageplace.de While sensitivity can be a limitation, advancements in probe technology and higher magnetic field strengths have significantly improved the feasibility of this technique for trace-level analysis. globalresearchonline.net
Table 5: LC-NMR Parameters for Structural Elucidation of this compound
| Parameter | Condition |
| LC System | As described in Table 1, but with deuterated solvents (e.g., Acetonitrile-d3, D2O) |
| NMR Spectrometer | 600 MHz or higher, equipped with a cryogenically cooled flow-probe |
| Acquisition Mode | On-flow or stopped-flow |
| 1H NMR Experiments | 1D proton, 2D COSY, TOCSY |
| 13C NMR Experiments | 1D carbon, 2D HSQC, HMBC |
| Solvent Suppression | WET or other suitable pulse sequences |
This table presents the key parameters for an LC-NMR setup for the on-line structural elucidation of this compound, highlighting the need for specialized instrumentation and experimental conditions.
GC-IMS for Rapid Fingerprinting and Isomer Differentiation
Gas chromatography-ion mobility spectrometry (GC-IMS) is a powerful and sensitive technique for the non-targeted screening of volatile organic compounds. nih.gov It is particularly well-suited for generating characteristic "fingerprints" of complex samples, which can be used for authenticity analysis and quality control. nih.gov In the context of this compound, GC-IMS offers a rapid method for creating a unique chemical fingerprint, allowing for its identification within a complex matrix.
The hyphenation of gas chromatography with ion mobility spectrometry provides a two-dimensional separation of analytes. The gas chromatograph first separates compounds based on their volatility and interaction with the stationary phase. Subsequently, the ion mobility spectrometer separates the ions based on their size, shape, and charge in a drift tube under the influence of an electric field. This dual separation significantly enhances the resolving power, which is critical for differentiating isomers.
Long-chain alkylbenzenes, a class of compounds to which this compound belongs, can exist as various structural isomers. nih.gov Differentiating these isomers is often challenging with conventional one-dimensional gas chromatography alone. GC-IMS, with its additional dimension of separation based on ion mobility, can effectively distinguish between isomers that may co-elute from the GC column. This capability is invaluable for detailed chemical fingerprinting and ensuring the correct identification of this compound among its isomers. The resulting GC-IMS dataset provides a characteristic visual and data-rich fingerprint of the sample. nih.gov
Quantitative Analysis Methodologies
Accurate quantification of this compound in various non-biological matrices is essential for process control and purity assessment. The following sections describe validated methodologies for its quantitative analysis.
Calibration Curve Development and Validation for Purity Assessment in Synthetic Batches
A cornerstone of quantitative analysis is the development and validation of a calibration curve. This is achieved by preparing a series of standard solutions of this compound of known concentrations and analyzing them using a suitable analytical instrument, such as a gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph (HPLC). researchgate.netchromforum.org A calibration curve is then constructed by plotting the instrument response (e.g., peak area) against the concentration of the analyte. chromforum.org
The linearity of the calibration curve should be evaluated by visual inspection of the plot and by statistical methods, such as calculating the coefficient of correlation (r) or the coefficient of determination (R²), which should ideally be close to 1. researchgate.netcolumbiapharma.com Validation of the analytical method according to established guidelines, such as those from the International Council for Harmonisation (ICH), is crucial to ensure its suitability for the intended purpose. researchgate.netfda.gov This validation process includes assessing parameters like accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ). columbiapharma.comunodc.orgcorn12.dk
Accuracy is determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovery is calculated. researchgate.netcolumbiapharma.com Precision is assessed by analyzing multiple replicates of a sample and is expressed as the relative standard deviation (%RSD). researchgate.netcorn12.dk Specificity ensures that the analytical signal is solely from the analyte of interest and not from any potential interfering substances in the matrix. unodc.org The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. columbiapharma.comunodc.org
A well-validated calibration curve allows for the accurate determination of the purity of synthetic batches of this compound by comparing the instrument response of the batch sample to the established curve.
Table 1: Illustrative Data for Calibration Curve of this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 10 | 15023 |
| 25 | 37558 |
| 50 | 75112 |
| 100 | 150225 |
| 200 | 300450 |
This table presents hypothetical data to illustrate the linear relationship between concentration and peak area in a chromatographic analysis.
Internal Standard Methodologies for Accurate Quantification in Process Control
In industrial process control, where sample matrices can be complex and vary between batches, the internal standard method is often preferred for its ability to provide more accurate and precise quantitative results. mdpi.com This method involves adding a known amount of a specific compound, the internal standard, to both the standard solutions and the unknown samples before analysis. mdpi.comtdi-bi.com
The selection of a suitable internal standard is critical. The internal standard should be a compound that is structurally similar to the analyte, has a retention time close to but well-resolved from the analyte, and is not present in the original sample. mdpi.comresearchgate.net For the analysis of this compound, other alkylbenzenes or deuterated analogues could serve as potential internal standards. mdpi.comtdi-bi.com
The internal standard compensates for variations in injection volume, instrument response, and sample preparation. mdpi.com Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The concentration of this compound in a process control sample can then be determined by measuring the peak area ratio and interpolating from the calibration curve. This methodology is widely used in gas chromatography-mass spectrometry (GC-MS) for the determination of aromatic hydrocarbons. mdpi.com
Table 2: Example of Internal Standard Calibration for this compound
| Analyte Conc. (µg/mL) | IS Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 10 | 50 | 14980 | 76540 | 0.196 |
| 25 | 50 | 37620 | 76490 | 0.492 |
| 50 | 50 | 75200 | 76510 | 0.983 |
| 100 | 50 | 150350 | 76580 | 1.963 |
| 200 | 50 | 300500 | 76520 | 3.927 |
This table provides a hypothetical example of data used to construct an internal standard calibration curve.
Microfluidic and Miniaturized Analytical Platforms for this compound Analysis
Microfluidic and miniaturized analytical platforms, often referred to as "lab-on-a-chip" systems, offer significant advantages for the analysis of chemical compounds, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening. researchgate.netrsc.org These devices integrate various laboratory functions onto a small chip, typically with micrometer-scale channels for fluid manipulation. researchgate.netrsc.org
For the analysis of this compound in complex chemical matrices, a microfluidic platform could be designed to perform sample preparation, separation, and detection on a single chip. acs.orgnih.gov The separation of this compound from other components in the matrix could be achieved using techniques like liquid chromatography integrated onto the chip. acs.orgnih.gov Detection could be accomplished using various methods, including optical techniques such as fluorescence or absorbance, or by interfacing the microfluidic device with a mass spectrometer. acs.orgspiedigitallibrary.org
The development of such platforms for the analysis of aromatic hydrocarbons is an active area of research. rsc.org The ability to perform rapid, on-site analysis of this compound using a portable, miniaturized system would be highly beneficial for applications such as process monitoring and environmental analysis. The fabrication of these devices often utilizes materials like silicon, glass, or polymers such as polydimethylsiloxane (B3030410) (PDMS). rsc.orgacs.org While still an emerging field for this specific compound, the principles of microfluidic analysis have been successfully demonstrated for a wide range of chemical and biochemical analyses. researchgate.net
Environmental Transformation and Abiotic Degradation Pathways of 4 2 Phenylethyl Octyl Benzene
Photochemical Degradation under Simulated Environmental Conditions (excluding biological impact)
Photochemical degradation occurs when a molecule absorbs light energy, leading to its transformation. The benzene (B151609) rings in [4-(2-Phenylethyl)octyl]benzene are the primary chromophores, meaning they are the parts of the molecule that absorb ultraviolet (UV) light, particularly in the environmentally relevant UV-B range (280-315 nm).
Kinetics and Product Identification of UV-Induced Reactions
There is no specific experimental data available on the photolytic kinetics or the identification of UV-induced reaction products for this compound.
In general, the direct photolysis of similar alkylbenzenes in water is considered a slow process. service.gov.uk The primary photochemical reactions would likely involve the excitation of the benzene ring, which could lead to one of two main pathways: cleavage of the C-C bonds in the alkyl side chains or, less commonly, rearrangement or fragmentation of the aromatic ring itself. The expected quantum yield for direct photolysis in water would be low.
Role of Sensitizers and Environmental Radicals in Photolysis
No studies have specifically investigated the role of sensitizers or radicals in the photolysis of this compound.
However, indirect photolysis is often a more significant degradation pathway for aromatic compounds in natural waters. This process is mediated by photosensitizing substances present in the environment, such as nitrate (B79036) (NO₃⁻), nitrite (B80452) (NO₂⁻), and dissolved organic matter (DOM), like humic acids. nih.gov When these sensitizers absorb sunlight, they can generate highly reactive species, including hydroxyl radicals (•OH), singlet oxygen (¹O₂), and organic triplet states, which then attack the target molecule. For a compound like this compound, reaction with these photochemically generated radicals would be the dominant photodegradation mechanism. For example, studies on 4-tert-octylphenol (B29142) show that its photodegradation rate increases significantly in the presence of nitrates and humic acids. nih.gov
Oxidative Degradation in Aquatic and Atmospheric Systems (excluding biological impact)
Oxidation by reactive oxygen species (ROS) is a critical abiotic degradation pathway for organic pollutants in both water and the atmosphere.
Reaction with Hydroxyl Radicals, Ozone, and Singlet Oxygen
Specific rate constants for the reaction of this compound with hydroxyl radicals, ozone, or singlet oxygen are not available.
Hydroxyl Radicals (•OH): The hydroxyl radical is a powerful, non-selective oxidant. It is expected to react rapidly with this compound. The reaction can proceed via two main mechanisms: hydrogen abstraction from the alkyl chains or electrophilic addition to the benzene rings. pnas.org Given the presence of numerous secondary C-H bonds in the octyl and ethyl groups, hydrogen abstraction is a likely pathway. Electrophilic addition to the aromatic rings would lead to the formation of hydroxylated intermediates. pnas.org Studies on similar compounds, such as octylphenol, have determined very high second-order rate constants for their reaction with •OH, on the order of 10⁹ to 10¹⁰ M⁻¹s⁻¹. nih.govnih.gov
Ozone (O₃): Ozone is a more selective oxidant than the hydroxyl radical. Its reaction with the benzene ring of an alkylbenzene is generally slow unless the ring is activated by electron-donating groups (which is not the case here). Therefore, direct ozonation of this compound is expected to be a minor degradation pathway at typical environmental pH levels. nih.gov
Singlet Oxygen (¹O₂): Singlet oxygen is another reactive species found in sunlit surface waters. It typically reacts with electron-rich moieties. While it can react with some aromatic compounds, the reaction rates are generally much lower than those with hydroxyl radicals.
Identification of Stable Abiotic Degradation Products
There are no published studies identifying the abiotic degradation products of this compound.
Based on the known degradation pathways of other long-chain alkylbenzenes and alkylphenols, a series of oxygenated products can be predicted. Oxidation would likely occur at both the alkyl chains and the aromatic rings.
Side-Chain Oxidation: Attack by hydroxyl radicals could lead to the formation of various alcohols, ketones, and carboxylic acids along the octyl and ethyl chains. Eventual cleavage of the side chain could occur.
Ring Hydroxylation: Addition of hydroxyl radicals to the benzene rings would produce phenolic derivatives (e.g., [4-(2-phenylethyl)octyl]phenols). Further oxidation of these phenolic intermediates could lead to the formation of catechols and hydroquinones, followed by aromatic ring cleavage to yield smaller, more polar compounds like short-chain carboxylic acids. pnas.orgnih.gov
Hydrolytic Stability and Transformation in Various pH Conditions
No specific experimental data exists for the hydrolytic stability of this compound.
Hydrolysis is a reaction with water that results in the cleavage of a chemical bond. The structure of this compound consists solely of carbon-carbon and carbon-hydrogen bonds. These types of bonds are generally resistant to hydrolysis under the range of pH conditions (typically pH 4-9) found in the natural environment. service.gov.uk Therefore, hydrolysis is not expected to be a significant abiotic degradation pathway for this compound.
Adsorption and Leaching Behavior in Soil and Sediment Models (excluding biological uptake)
The mobility of this compound in the environment is significantly influenced by its adsorption to soil and sediment particles. This behavior is primarily dictated by the compound's high hydrophobicity, a consequence of its long alkyl chain and aromatic ring structure. The tendency of a chemical to adsorb to soil or sediment is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates a strong tendency for the chemical to be adsorbed by organic matter in soil and sediment, leading to lower mobility and reduced potential for leaching into groundwater.
For hydrophobic organic compounds like this compound, the primary mechanism of adsorption is partitioning into the organic matter fraction of soil and sediment. acs.org The relationship between the concentration of the chemical sorbed to the solid phase and its concentration in the aqueous phase is often described by a linear isotherm, especially at environmentally relevant concentrations.
Estimation of Soil Adsorption Coefficient (Koc)
In the absence of direct experimental data for this compound, its Koc value can be estimated using Quantitative Structure-Activity Relationship (QSAR) models. These models often rely on the octanol-water partition coefficient (Kow), a measure of a chemical's hydrophobicity. A common QSAR equation for estimating Koc from log Kow is:
log Koc ≈ a * log Kow + b
where 'a' and 'b' are empirically derived constants.
Given the structure of this compound, it is expected to have a high log Kow value, and consequently a high log Koc value. This would classify it as a compound with low to very low mobility in soil.
Factors Influencing Adsorption and Leaching
Several factors related to the soil and sediment characteristics can influence the adsorption and leaching of this compound:
Organic Carbon Content: Soils and sediments with higher organic carbon content will exhibit a greater capacity to adsorb hydrophobic compounds like this compound. acs.org
Particle Size Distribution: Soils with a higher proportion of fine particles (clay and silt) generally have a larger surface area and higher organic matter content, leading to increased adsorption.
pH and Ionic Strength: For non-ionizable compounds like this compound, the effects of pH and ionic strength on adsorption are generally minimal compared to the influence of organic carbon.
Leaching Potential
The strong adsorption of this compound to soil and sediment particles significantly limits its potential for leaching into groundwater. The compound is expected to remain largely in the upper layers of the soil profile where it has been deposited. Over time, it may be slowly transported to deeper soil layers or enter aquatic systems through soil erosion. In aquatic environments, it will predominantly partition to suspended solids and bottom sediments.
Illustrative Data Tables
The following tables provide an illustrative overview of the expected adsorption behavior of this compound based on its structural similarity to other long-chain alkylbenzenes and general principles of environmental chemistry.
Table 1: Estimated Physicochemical Properties and Adsorption Coefficient for this compound
| Parameter | Estimated Value | Implication for Adsorption and Leaching |
| Molecular Weight | ~294 g/mol | - |
| Log Kow (Octanol-Water Partition Coefficient) | High (> 6) | High hydrophobicity, strong tendency to partition to organic matter. |
| Water Solubility | Very Low | Limited mobility in the aqueous phase. |
| Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) | High (> 4.5) | Strong adsorption to soil and sediment, low leaching potential. |
Table 2: Relative Adsorption and Leaching Potential in Different Soil Types
| Soil Type | Organic Carbon Content | Expected Adsorption of this compound | Leaching Potential |
| Sandy Soil | Low | Low to Moderate | Moderate |
| Loam Soil | Moderate | High | Low |
| Clay Soil | High | Very High | Very Low |
| Organic Soil (e.g., Peat) | Very High | Very High | Very Low |
Future Research Directions and Emerging Paradigms for Alkylbenzenes Like 4 2 Phenylethyl Octyl Benzene
Exploration of Sustainable Synthetic Routes and Green Chemistry Principles
The traditional synthesis of alkylbenzenes, often relying on Friedel-Crafts alkylation, typically involves harsh catalysts like aluminum chloride (AlCl₃) or corrosive acids like hydrogen fluoride (B91410) (HF), which pose significant environmental and handling risks. tandfonline.combeilstein-journals.org Modern chemistry is actively pursuing greener alternatives that are safer, more efficient, and derived from sustainable sources. chemistryjournals.net
Key Research Thrusts:
Solid Acid Catalysts: A major focus is the replacement of homogeneous catalysts with solid acid catalysts. tandfonline.com Materials such as zeolites, niobic acid, and sulfated zirconia offer several advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often higher selectivity, which minimizes waste. tandfonline.comresearchgate.net For a complex synthesis like that of [4-(2-Phenylethyl)octyl]benzene, a solid acid catalyst could improve yields and simplify purification.
Benign Reaction Media: The drive to eliminate volatile and toxic organic solvents is a core tenet of green chemistry. nih.govucsb.edu Research is exploring solvent-free reaction conditions or the use of benign alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net Performing the alkylation in water, using specially designed surfactants to create micellar nanoreactors, is a particularly promising frontier that mimics biological processes. ucsb.edu
Renewable Feedstocks: The dependence on petroleum-derived starting materials, such as benzene (B151609) and short-chain alkenes, is a long-term sustainability challenge. patsnap.com Future syntheses will likely explore routes starting from biomass. For instance, furan (B31954) derived from lignocellulose can be converted into aromatic compounds, and long-chain alkenes can be sourced from the cracking of waste plastics, providing a pathway to complex alkylbenzenes from renewable or upcycled materials. tandfonline.comresearchgate.net
Atom Economy: Synthetic methods are being designed to maximize the incorporation of all reactant atoms into the final product, a principle known as atom economy. rsc.org Catalytic routes that utilize alcohols or alkenes as alkylating agents are preferred over those using alkyl halides, as the former generate water or no byproduct, whereas the latter produce stoichiometric amounts of salt waste. nih.gov
Table 9.1: Comparison of Synthetic Paradigms for Complex Alkylbenzenes
| Feature | Traditional Synthesis (e.g., Friedel-Crafts) | Green Chemistry Approach |
|---|---|---|
| Catalyst | Homogeneous Lewis acids (AlCl₃, HF) beilstein-journals.org | Heterogeneous solid acids (Zeolites, Niobic Acid) tandfonline.com |
| Solvents | Often toxic and volatile (e.g., 1,2-dichloroethane) rsc.org | Solvent-free, water, or other benign media chemistryjournals.netnih.gov |
| Feedstocks | Petroleum-derived (Benzene, Alkenes) tandfonline.com | Biomass or waste-derived (Furans, Upcycled Plastics) tandfonline.comresearchgate.net |
| Byproducts | Significant hazardous waste, low atom economy rsc.org | Minimal waste (e.g., water), high atom economy nih.gov |
| Safety | Corrosive and toxic reagents, harsh conditions tandfonline.com | Milder conditions, non-toxic and recyclable materials nih.gov |
Development of Advanced Analytical Techniques for Real-Time Monitoring of this compound Transformations
Understanding and optimizing the synthesis of a complex molecule like this compound requires precise knowledge of reaction kinetics, intermediate formation, and byproduct generation. The development of advanced analytical techniques for real-time, in-situ monitoring is crucial for moving beyond simple endpoint analysis to full mechanistic understanding and process control. rsc.orgnih.gov
Emerging Analytical Methods:
In-situ Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy allow for the continuous monitoring of reactant consumption and product formation directly within the reaction vessel. rsc.orgnih.govyoutube.com By tracking the appearance and disappearance of specific vibrational bands, chemists can gain immediate insight into reaction rates and detect the formation of transient intermediates, leading to faster optimization and improved safety.
Process Mass Spectrometry: Methods such as Pressurized Sample Infusion-Mass Spectrometry (PSI-MS) enable the real-time analysis of reaction mixtures by directly sampling a small amount of the reacting solution into a mass spectrometer. uvic.ca This is particularly powerful for identifying catalytic intermediates and understanding complex reaction networks, which would be essential for controlling the regioselectivity in the synthesis of this compound. uvic.ca
Combined Techniques: The most powerful insights often come from combining multiple techniques. For example, coupling in-situ spectroscopy with Nuclear Magnetic Resonance (NMR) or reaction calorimetry provides a comprehensive picture of a reaction, linking molecular transformations to thermodynamic changes. nih.govuvic.ca
Table 9.2: Advanced Analytical Techniques for Monitoring Alkylbenzene Synthesis
| Technique | Information Gained | Application to this compound Synthesis |
|---|---|---|
| In-situ FTIR/Raman | Real-time concentration profiles of reactants and products, reaction kinetics. rsc.orgyoutube.com | Tracking the rate of benzene alkylation and identifying the optimal reaction endpoint to prevent side reactions. |
| PSI-MS | Identification of reaction intermediates, catalyst states, and byproducts. uvic.ca | Elucidating the catalytic cycle and understanding the formation of isomeric or over-alkylated impurities. |
| In-situ NMR | Detailed structural information on species in solution, quantification. uvic.ca | Confirming the structure of intermediates and products in real-time without sample workup. |
| Reaction Calorimetry | Thermodynamic data (heat flow), detection of thermal events. nih.gov | Ensuring reaction safety by monitoring exotherms and understanding the energy profile of the synthesis. |
Predictive Modeling for Structure-Reactivity Relationships in Novel Alkylbenzenes
The ability to predict how a molecule will behave in a reaction based on its structure is a central goal of modern chemistry. Quantitative Structure-Activity Relationship (QSAR) and other computational models are becoming indispensable tools for understanding and predicting the reactivity of novel alkylbenzenes. researchgate.netrsc.org
These models correlate a molecule's structural or physicochemical properties (known as descriptors) with its reactivity or other properties. For a reaction producing this compound, models could predict the reaction rate based on the properties of the specific benzene derivative and alkylating agent used.
Key Aspects of Predictive Modeling:
Molecular Descriptors: A wide range of descriptors can be calculated computationally. These include electronic descriptors (e.g., Hammett constants, which measure a substituent's electron-donating or -withdrawing ability), steric descriptors (e.g., Taft parameters), and quantum chemical parameters (e.g., orbital energies like HOMO and LUMO). nih.govyoutube.com
Model Development: Using statistical methods like Multiple Linear Regression (MLR), chemists can build mathematical models that link these descriptors to experimental outcomes. nih.govyoutube.com A robust model can then be used to predict the reactivity of new, untested substrates. youtube.com
Application: For a target like this compound, QSAR models could be used to screen a virtual library of catalysts or substituted starting materials to identify the most promising candidates for achieving high yield and selectivity, thereby reducing the need for extensive experimental screening. nih.govnih.gov
Table 9.3: Key Molecular Descriptors for Reactivity Modeling of Alkylbenzenes
| Descriptor Type | Example | Relevance to Alkylation Reactions |
|---|---|---|
| Electronic | Hammett Constant (σ), Partial Atomic Charges | Predicts how substituents on the benzene ring will influence the rate and position of electrophilic attack. youtube.com |
| Steric | Taft Steric Parameter (Es), Molar Volume | Models how the size and shape of reactants affect their ability to approach each other and the catalyst. |
| Quantum Chemical | HOMO/LUMO Energies, Electronegativity | Relates to the molecule's ability to donate or accept electrons, which is fundamental to chemical reactions. nih.gov |
| Topological | Connectivity Indices | Encodes information about the branching and structure of the alkyl chain. |
Integration of Machine Learning and AI in the Discovery and Optimization of Synthesis for Complex Aromatic Compounds
Roles of AI/ML in Synthesis:
Reaction Prediction: AI models can be trained on vast datasets of known chemical reactions to predict the likely outcome of a novel transformation, including yields and potential side products. bohrium.comdigitellinc.com
Condition Optimization: The "reaction space" for a synthesis (including catalyst, solvent, temperature, concentration, and time) is enormous. technologynetworks.com AI-driven platforms, often coupled with automated robotic systems, can intelligently explore this space to find the optimal conditions far more efficiently than a human chemist. illinois.edu This involves a feedback loop where the AI suggests experiments, a robot performs them, and the results are used to train the AI for the next round of suggestions. technologynetworks.com
Retrosynthesis and Route Discovery: Sophisticated AI tools can propose entire synthetic pathways to a target molecule by working backward from the product (retrosynthesis). This can help chemists discover novel and more efficient routes to complex structures like this compound. nih.gov
Table 9.4: Applications of AI and Machine Learning in the Synthesis Workflow
| Synthesis Stage | Role of AI / Machine Learning |
|---|---|
| Design & Planning | Proposing novel synthetic routes (retrosynthesis) and predicting reaction feasibility. nih.gov |
| Screening | In silico screening of virtual libraries of substrates and catalysts to prioritize experiments. digitellinc.com |
| Optimization | Efficiently finding optimal reaction conditions (temperature, solvent, etc.) using feedback loops with automated reactors. technologynetworks.comillinois.edu |
| Analysis | Identifying patterns in complex datasets from high-throughput experiments to uncover new structure-reactivity relationships. |
Role of this compound as a Benchmark Compound for Methodological Advancement in Organic Chemistry
While not a commercial product, a molecule with the specific structural complexity of this compound is an ideal candidate to serve as a benchmark compound . In chemistry, benchmark compounds are used to test the limits and demonstrate the utility of new synthetic methods, catalysts, or analytical techniques.
The synthesis of this compound presents several distinct challenges that make it a robust test case:
Regioselectivity: The alkylation must be directed to the correct position on the benzene ring, avoiding the formation of ortho and meta isomers. A new catalytic system that can achieve high para-selectivity for this molecule would be considered highly effective.
Chemoselectivity: The synthesis involves multiple reactive components. A successful method must selectively promote the desired C-C bond formation without causing unwanted reactions, such as polymerization of the alkylating agent or cleavage of the phenylethyl group.
Structural Complexity: The presence of a long, flexible octyl chain combined with a more rigid phenylethyl group creates a sterically demanding environment. A synthetic method that works well for simple alkylbenzenes might fail for this more complex target. Therefore, successfully synthesizing it would demonstrate the broad applicability and robustness of a new methodology.
By establishing a reliable and efficient synthesis for a challenging yet well-defined molecule like this compound, researchers can provide a clear and compelling demonstration of the power of a new tool, whether it be a novel green catalyst, an advanced real-time monitoring system, or a predictive AI model.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
